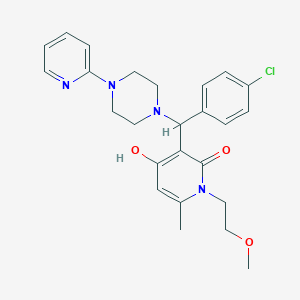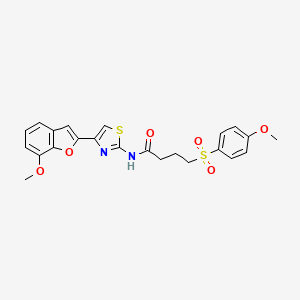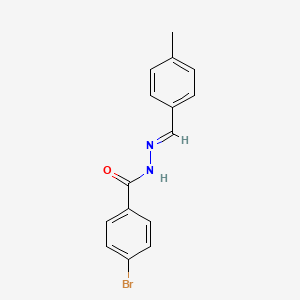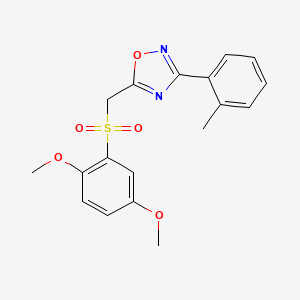
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. This compound targets the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in gene transcription and regulation. By inhibiting BET proteins, this compound can modulate the expression of specific genes and alter cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation by modulating specific signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide in lab experiments is its high potency and specificity for BET proteins, which allows for precise modulation of gene expression and cellular processes. Another advantage is its low toxicity and favorable pharmacokinetics, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide, including the development of more potent and selective inhibitors, the exploration of its therapeutic potential in other diseases and conditions, and the investigation of its combination with other drugs for synergistic effects. Additionally, further research is needed to elucidate the specific mechanisms of action of this compound and to identify potential biomarkers for patient selection and treatment monitoring.
Synthesemethoden
The synthesis of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide involves several steps, including the reaction of 2-bromoaniline with 2-bromoacetophenone, followed by the reaction with 1-cyclopropanecarbonyl-1H-indole-6-carboxylic acid to form the final product. The synthesis process has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, this compound has been shown to reduce inflammation by modulating the activity of immune cells. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGADFNAUTXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid 1,1-dioxide](/img/structure/B2455249.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2455251.png)

![7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455255.png)


![2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2455260.png)

![N-[1-Phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2455262.png)

![(1R,5S)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2455266.png)


![ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2455271.png)